![molecular formula C16H12ClF3N2O2 B2873245 N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide CAS No. 306729-96-4](/img/structure/B2873245.png)
N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide, also known as BCT-197, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BCT-197 is a small molecule inhibitor of the inflammasome, a protein complex that plays a crucial role in the immune response. In
Scientific Research Applications
Analgesic Development
This compound has been studied for its potential as an analgesic. Derivatives of this compound have shown potent efficacy in pain relief, particularly in models of acute pain in mice. The analgesic action was estimated using methods like the Hot Plate Method, indicating that these compounds could serve as effective painkillers .
Opioid Receptor Agonists
Research indicates that certain derivatives can act on opioid receptors without the severe side effects associated with traditional opioid drugs. This opens up possibilities for developing new classes of analgesics that could offer pain relief without the risk of addiction or respiratory depression .
Anti-Inflammatory Agents
The trifluoromethyl group within the compound’s structure is known to inhibit the expression of pro-inflammatory cytokines. This suggests that derivatives could be developed as anti-inflammatory agents, potentially aiding in the treatment of conditions characterized by inflammation .
Pharmaceutical Synthesis
The compound’s derivatives are valuable in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group is a common feature in many FDA-approved drugs, indicating that this compound could be a precursor in the synthesis of new drug molecules .
Organic Chemistry Research
In organic chemistry, the compound serves as an intermediate for the preparation of more complex fluorinated compounds. Its derivatives are utilized in C–F bond activation in a CF3 group, which is a crucial step in the synthesis of various organic molecules .
Medicinal Chemistry
The compound’s derivatives are being explored for their medicinal chemistry applications. They could contribute to the development of drugs with improved pharmacokinetic properties, such as increased stability and bioavailability .
Fluorine Chemistry
Given the unique properties of fluorine atoms in organic compounds, this compound is significant in the field of organo-fluorine chemistry. It could lead to applications in areas like agrochemicals, catalysis, and materials science .
Drug Design and Discovery
The compound’s structure allows for the creation of pharmacophore models, which are essential in the drug design process. By understanding how different derivatives interact with biological targets, researchers can design more effective drugs .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to the active site, altering the conformation of the target, or modulating the target’s activity .
Biochemical Pathways
These could include signal transduction pathways, metabolic pathways, or regulatory pathways .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
properties
IUPAC Name |
N-benzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c17-13-7-6-11(8-12(13)16(18,19)20)22-15(24)14(23)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXTVQCLCMISMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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